Boc-N-Me-Orn(Fmoc)-OH

Description

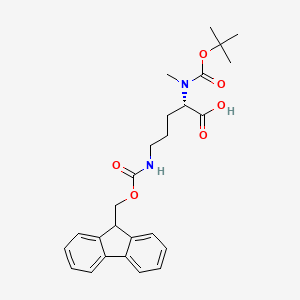

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28(4)22(23(29)30)14-9-15-27-24(31)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,9,14-16H2,1-4H3,(H,27,31)(H,29,30)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQODNRLCAAIRTG-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Unique Building Block for Advanced Peptide Synthesis

An In-depth Technical Guide to the Structure and Application of Boc-N-Me-Orn(Fmoc)-OH

In the landscape of modern peptide chemistry and drug development, the demand for sophisticated molecular tools that offer precision and control is paramount. Nα-Boc-Nα-methyl-Nδ-Fmoc-L-ornithine, hereafter referred to as this compound, represents such a tool. It is a non-proteinogenic amino acid derivative meticulously designed for the synthesis of complex and modified peptides. Its structure is distinguished by three critical features: an L-ornithine backbone, strategic Nα-methylation, and an inverted orthogonal protection scheme with a tert-butyloxycarbonyl (Boc) group on the α-amino position and a 9-fluorenylmethoxycarbonyl (Fmoc) group on the side-chain δ-amino position.

This guide provides an in-depth analysis of the molecular architecture of this compound, exploring the rationale behind its design and the functional implications of each component. We will dissect the interplay of its protecting groups, the conformational impact of N-methylation, and its strategic application in Solid-Phase Peptide Synthesis (SPPS) for creating novel peptide therapeutics and research probes.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound is derived from L-ornithine, an amino acid featuring a three-carbon side chain terminating in an amino group. The specific modifications to this backbone confer its unique utility.

Structural Breakdown

The systematic name, N2-Boc-N5-Fmoc-N2-methyl-L-ornithine, precisely describes its architecture:

-

L-Ornithine Core : The chiral center at the α-carbon is in the L-configuration, which is typical for amino acids used in biological systems.

-

Nα-Boc and Nα-Methyl Groups : The α-amino group, the site of peptide bond formation, is protected by an acid-labile Boc group. Crucially, this nitrogen is also methylated (N-Me). This N-methylation is a key modification that imparts specific properties to the final peptide, such as resistance to enzymatic degradation and conformational rigidity.

-

Nδ-Fmoc Group : The terminal amino group on the side chain (the δ-amino group) is protected by a base-labile Fmoc group.

-

Carboxylic Acid : The C-terminus is a free carboxylic acid (-OH), ready for activation and coupling to the N-terminus of a growing peptide chain, typically immobilized on a solid support.

Physicochemical Data

The key properties of this compound are summarized in the table below, providing essential information for experimental design and characterization.

| Property | Value | Source(s) |

| CAS Number | 233688-96-5 | |

| Molecular Formula | C₂₆H₃₂N₂O₆ | |

| Molecular Weight | 468.5 g/mol | |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | [1] |

| Synonym | N2-Boc-N5-Fmoc-N2-methyl-L-ornithine | |

| Appearance | White to off-white powder | [2] |

The Inverted Orthogonal Protection Strategy

The primary advantage of this molecule lies in its "inverted" orthogonal protection scheme. In conventional Fmoc-based SPPS, the Nα-amino group is protected by the base-labile Fmoc group, while side chains are protected by acid-labile groups like Boc[3]. This compound reverses this for the ornithine side chain, enabling unique synthetic pathways.

-

Nα-Boc Protection : The Boc group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal but is readily cleaved by moderate to strong acids like trifluoroacetic acid (TFA)[]. In the context of this specific building block, the Boc group would typically be removed during the final cleavage of the peptide from the resin.

-

Nδ-Fmoc Protection : The Fmoc group is stable to acid but is quantitatively removed by secondary amines like piperidine[3][]. This allows the selective deprotection of the ornithine side chain while the peptide is still attached to the solid support and the Nα-terminus of other residues remains Fmoc-protected.

This orthogonal arrangement is a self-validating system; the specific chemical conditions for removing one group have no effect on the other, ensuring high-fidelity synthesis. This selective deprotection is the cornerstone for advanced peptide modifications such as:

-

On-resin side-chain modification : After selective removal of the side-chain Fmoc group, a variety of molecules (e.g., fluorophores, fatty acids, or other peptides) can be conjugated to the exposed δ-amino group.

-

Lactam Bridge Formation : The deprotected δ-amino group can be coupled with an activated carboxylic acid group elsewhere in the peptide sequence (e.g., the C-terminus or an acidic side chain like Asp or Glu) to form a cyclic, conformationally constrained peptide[3].

The Functional Impact of Nα-Methylation

The incorporation of an N-methyl group at the α-nitrogen is a powerful strategy in medicinal chemistry to enhance the therapeutic potential of peptides.

-

Increased Proteolytic Stability : The methyl group provides steric hindrance around the adjacent peptide bond, making it less susceptible to cleavage by proteases. This can significantly increase the in vivo half-life of a peptide drug.

-

Conformational Constraint : N-methylation restricts the rotation around the peptide backbone, reducing the number of available conformations. This can lock the peptide into a bioactive conformation, potentially increasing receptor affinity and selectivity.

-

Improved Membrane Permeability : By replacing an amide N-H group (a hydrogen bond donor) with an N-CH₃ group, the overall hydrogen bonding capacity of the peptide is reduced. This can improve passive diffusion across cell membranes, enhancing oral bioavailability or cellular uptake.

However, this modification is not without challenges. The steric bulk of the N-methyl group can significantly slow down the kinetics of the coupling reaction during SPPS. This often necessitates the use of stronger coupling reagents or longer reaction times to achieve complete acylation.

Application in Solid-Phase Peptide Synthesis (SPPS)

The use of this compound in a standard Fmoc-based SPPS workflow requires specific considerations due to its unique protecting group arrangement and N-methylation.

Experimental Protocol: Incorporation into a Peptide Sequence

-

Resin Preparation : Start with a standard Fmoc-protected amino acid loaded onto a suitable solid support (e.g., Rink Amide resin).

-

Nα-Fmoc Deprotection : Treat the resin with a 20% solution of piperidine in dimethylformamide (DMF) to remove the N-terminal Fmoc group, exposing a free amine.

-

Activation of this compound : In a separate vessel, dissolve this compound (typically 1.5-3 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, HATU) in DMF. Add a tertiary base such as diisopropylethylamine (DIPEA) to activate the carboxylic acid.

-

Coupling : Add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for 1-4 hours. Due to the steric hindrance from N-methylation, a longer coupling time is often required.

-

Monitoring : Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. A negative test indicates the absence of free primary amines.

-

Capping (Optional) : If the coupling is incomplete, cap any unreacted N-termini with acetic anhydride to prevent the formation of deletion sequences.

-

Continuation : The synthesis can now proceed by standard Fmoc-SPPS, where the next Fmoc-protected amino acid is coupled to the N-methylated amine of the newly added ornithine residue.

Conclusion

This compound is a highly specialized and powerful building block for peptide chemists. Its structure is a testament to rational molecular design, combining N-methylation for enhanced stability and an inverted orthogonal protection scheme for selective side-chain modification. This unique combination allows researchers to construct sophisticated peptide architectures, such as cyclic peptides and side-chain conjugates, that are inaccessible with conventional amino acid derivatives. Understanding the interplay between its structural components is crucial for leveraging its full potential in the development of next-generation peptide-based therapeutics and advanced biochemical tools.

References

-

PubChem. (n.d.). Fmoc-N-Me-Orn(Boc)-OH. National Center for Biotechnology Information. Retrieved from [Link]

-

CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Optimizing Peptide Synthesis: The Role of Fmoc-Orn(Boc)-OH. Retrieved from [Link]

-

eqipped. (n.d.). FMOC-Orn(Boc)-OH (N-Fmoc-N-Boc-L-Ornithine). Retrieved from [Link]

-

Bertin Bioreagent. (n.d.). Boc-Orn(Fmoc)-OH. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Boc-N-Me-Orn(Fmoc)-OH: Properties, Synthesis, and Application in Advanced Peptide Development

Abstract

This technical guide provides a comprehensive overview of N-α-tert-butyloxycarbonyl-N-α-methyl-N-δ-(9-fluorenylmethyloxycarbonyl)-L-ornithine (Boc-N-Me-Orn(Fmoc)-OH), a pivotal building block in modern peptide synthesis and drug discovery. The strategic placement of an N-methyl group on the α-amine introduces unique conformational constraints and metabolic stability to peptides, while the orthogonal Boc and Fmoc protecting groups offer synthetic versatility. This document delves into the core chemical properties of this compound, its IUPAC nomenclature, and provides field-proven insights into its synthesis, purification, and incorporation into peptide sequences using solid-phase peptide synthesis (SPPS). We will explore the causal nexus behind experimental choices, address common challenges associated with N-methylated amino acids, and present detailed protocols to empower researchers, scientists, and drug development professionals in their pursuit of novel peptide therapeutics.

Introduction: The Strategic Advantage of N-Methylation in Peptide Science

The therapeutic potential of peptides is often hampered by their poor pharmacokinetic profiles, including susceptibility to proteolytic degradation and low membrane permeability.[1][2][3] N-methylation of the peptide backbone is a powerful strategy to overcome these limitations. The introduction of a methyl group on the amide nitrogen imparts several beneficial properties:

-

Enhanced Metabolic Stability: The steric hindrance provided by the N-methyl group protects the adjacent peptide bond from enzymatic cleavage, increasing the in-vivo half-life of the peptide.[4]

-

Improved Membrane Permeability and Oral Bioavailability: N-methylation can enhance lipophilicity and reduce the hydrogen bonding capacity of the peptide backbone, which can lead to improved passive diffusion across cell membranes and potentially oral bioavailability.[1][5][6]

-

Conformational Control: The N-methyl group restricts the rotation around the peptide bond, influencing the local conformation and pre-organizing the peptide into a bioactive structure. This can lead to increased receptor affinity and selectivity.[5]

This compound is a specialized derivative that combines the benefits of N-methylation with the synthetic flexibility of an orthogonally protected ornithine residue. The ornithine side chain itself is a versatile component for introducing branching, cyclization, or conjugation points within a peptide sequence.

Core Chemical Properties and Nomenclature

A thorough understanding of the fundamental properties of this compound is essential for its effective handling, storage, and application.

IUPAC Name and Synonyms

-

IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-5-{[(9H-fluoren-9-yl)methoxy]carbonylamino}pentanoic acid. Note that the provided search result from PubChem gives a slightly different IUPAC name based on a different protection scheme, "(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid"[5][7]. The IUPAC name can vary depending on which protecting group is on which nitrogen. For the purpose of this guide, we are focusing on the compound where the Boc group is on the alpha-amino group along with the methyl group, and the Fmoc group is on the delta-amino group.

-

Common Synonyms: N2-Boc-N2-methyl-N5-Fmoc-L-ornithine, this compound[2]

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₂N₂O₆ | [7] |

| Molecular Weight | 468.5 g/mol | [7] |

| CAS Number | 233688-96-5 | [2] |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in DMF, NMP, DCM | Generic |

| Storage | 2-8°C, desiccated | Generic |

Synthesis and Purification: A Protocol with Rationale

The synthesis of N-methylated amino acids can be challenging. A common and effective method involves the reductive opening of an oxazolidinone intermediate derived from the corresponding Fmoc-amino acid.[8]

Synthetic Workflow

Caption: General synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

-

Oxazolidinone Formation:

-

Rationale: The formation of the 5-oxazolidinone intermediate from the parent amino acid protects the carboxylic acid and the α-amine, facilitating selective N-methylation.

-

Procedure: Dissolve Fmoc-Orn(Boc)-OH and paraformaldehyde in a suitable solvent like toluene with an acid catalyst (e.g., p-toluenesulfonic acid). Heat the mixture under reflux with a Dean-Stark trap to remove water and drive the reaction to completion.

-

-

Reductive Ring Opening:

-

Rationale: A reducing agent, typically a silane in the presence of a Lewis or Brønsted acid, opens the oxazolidinone ring to yield the N-methylated product. Lewis acids like ZnBr₂ or AlCl₃ can offer milder conditions and reduce side products compared to strong acids like TFA.[8]

-

Procedure: Dissolve the crude oxazolidinone in an anhydrous solvent such as dichloromethane (DCM). Add triethylsilane followed by a Lewis acid (e.g., ZnBr₂). Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

Rationale: The work-up aims to remove reagents and byproducts. Purification is crucial to ensure the high purity required for peptide synthesis.

-

Procedure: Quench the reaction with an aqueous solution of a mild base (e.g., sodium bicarbonate). Extract the aqueous layer with an organic solvent like diethyl ether to remove non-acidic impurities. Acidify the aqueous layer with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash chromatography.[9][10]

-

Incorporation into Solid-Phase Peptide Synthesis (SPPS): Challenges and Solutions

The incorporation of N-methylated amino acids into a growing peptide chain presents unique challenges, primarily due to steric hindrance.

The Challenge of Steric Hindrance

The presence of the N-methyl group significantly reduces the nucleophilicity of the α-amine and sterically hinders the approach of the activated carboxyl group of the incoming amino acid. This leads to slower coupling kinetics and a higher risk of incomplete reactions, resulting in deletion sequences.[11] The coupling onto an N-methylated residue is particularly challenging.

Recommended Coupling Reagents and Protocols

Standard coupling reagents like HBTU and HCTU are often inefficient for coupling to N-methylated amino acids.[11] More potent reagents are required to overcome the steric hindrance.

| Coupling Reagent | Class | Rationale for Use with N-Methylated AAs |

| HATU | Uronium/Aminium | Forms a highly reactive OAt-ester, which is more effective than the corresponding OBt-esters formed by HBTU.[12][13][14] |

| PyAOP/PyBOP | Phosphonium | Highly effective for sterically hindered couplings, including N-methylated residues.[12][13][14][15] |

| PyBrOP | Phosphonium | A very reactive reagent, but can increase the risk of racemization with prolonged coupling times.[13] |

Optimized SPPS Coupling Protocol for this compound:

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.[16]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for the appropriate duration to remove the N-terminal Fmoc group.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

-

Amino Acid Activation:

-

In a separate vessel, dissolve 3-5 equivalents of the incoming Fmoc-protected amino acid and a slightly lower equivalent of the coupling reagent (e.g., HATU) in DMF.

-

Add 6-10 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA).

-

Allow the activation to proceed for a few minutes.

-

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-4 hours. The extended coupling time is often necessary for N-methylated residues.

-

Monitoring the Coupling:

-

Rationale: The standard ninhydrin test is ineffective for secondary amines.

-

Procedure: Use the bromophenol blue test to monitor the completion of the coupling reaction. A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete coupling, necessitating a second coupling step.[11][12]

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Caption: SPPS cycle with monitoring for N-methylated amino acids.

Potential Side Reactions and Mitigation Strategies

Beyond incomplete coupling, several side reactions can occur during the synthesis and cleavage of peptides containing N-methylated residues.

-

Diketopiperazine Formation: This can occur at the dipeptide stage, especially if the second residue is proline. Using sterically hindered resins like 2-chlorotrityl chloride can suppress this side reaction.[17]

-

Aspartimide Formation: Peptides containing aspartic acid are prone to aspartimide formation under both acidic and basic conditions. Adding HOBt to the piperidine deprotection solution can reduce this side reaction.[17]

-

N-Terminal Acyl Deletion during Cleavage: When an N-methylated amino acid is at the N-terminus and is acetylated, the Ac-N-Me-AA can be lost during acidic cleavage.[18] This is less of a concern for this compound unless it is placed at the N-terminus and subsequently modified.

-

Alkylation during Cleavage: Reactive carbocations generated during TFA cleavage can alkylate nucleophilic side chains like tryptophan and methionine. The use of a scavenger cocktail (e.g., TFA/TIS/H₂O) is crucial to prevent this.[19][20][21]

Applications in Drug Discovery and Development

The unique properties conferred by N-methylation make this compound a valuable tool in the development of novel peptide therapeutics.

-

Cyclic Peptides: The ornithine side chain is frequently used for on-resin cyclization to create lactam-bridged peptides. These conformationally constrained structures often exhibit enhanced stability and receptor affinity.[22]

-

Targeted Drug Delivery: The ornithine side chain can serve as an attachment point for cytotoxic drugs, imaging agents, or targeting moieties.

-

Modulation of Protein-Protein Interactions: The conformational control provided by N-methylation can be exploited to design peptides that mimic or disrupt specific protein-protein interactions, which are often challenging targets for small molecules.

Conclusion

This compound is a sophisticated and powerful building block for advanced peptide synthesis. While its use requires careful consideration of reaction conditions, particularly the choice of coupling reagents and monitoring of reaction completion, the benefits it offers in terms of enhanced metabolic stability, conformational control, and synthetic versatility are substantial. This guide has provided a comprehensive overview of its chemical properties, synthesis, and application, with a focus on the underlying scientific principles and practical, field-tested protocols. By leveraging the insights and methodologies presented herein, researchers can effectively incorporate this valuable N-methylated amino acid derivative into their synthetic strategies to accelerate the discovery and development of next-generation peptide therapeutics.

References

- Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H. A., Jelinek, R., Gilon, C., & Kessler, H. (2008). Improving Oral Bioavailability of Peptides by Multiple N-Methylation.

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.

- El-Faham, A., & Albericio, F. (2018).

- Vinogradov, A. A., Yin, M., & Suga, H. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.

- AAP-USA. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- BenchChem. (2025). The Strategic Role of Fmoc-Orn(Boc)-OH in the Synthesis of Non-Proteinogenic Amino Acids for Advanced Drug Discovery.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15485–15494.

- Aapptec. (n.d.). Coupling Reagents.

- Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Solid-phase synthesis and characterization of N-methyl-rich peptides. Tetrahedron Letters, 30(30), 3943-3946.

- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331–1342.

- BenchChem. (2025). Technical Support Center: Navigating Difficult Sequences with N-Methylated Amino Acids.

- BenchChem. (2025). The Effect of N-Methylation on Peptide Backbone Conformation.

- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- El-Faham, A., & Albericio, F. (2018).

- BenchChem. (2025). Troubleshooting & Optimization: Cleavage Cocktails for Peptides with N-Methylated Residues.

- BenchChem. (2025). Application Notes: Incorporation of Fmoc-Orn(Boc)-OH into Peptide Sequences.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121233396, Fmoc-N-Me-Orn(Boc)-OH. Retrieved from [Link]

- Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2002). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry, 67(14), 4937–4943.

- Bennett, M. A., Arttamangkul, S., Williams, J. T., & Aldrich, J. V. (2008). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Peptide Science, 14(4), 485–493.

- CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. (2015).

- Sethi, M. K., Mahajan, S., Mara, B., Yerramalla, R., Thirunavukarasu, J., Hariprasad, V., ... & Vakale, K. A. (2018). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 6(1), 1-8.

- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.

- Liguori, A., Pirro, F., & Siciliano, C. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 21(24), 2533-2551.

Sources

- 1. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fmoc-N-Me-Orn(Boc)-OH | C26H32N2O6 | CID 121233396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 10. ajpamc.com [ajpamc.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. peptide.com [peptide.com]

- 13. bachem.com [bachem.com]

- 14. peptide.com [peptide.com]

- 15. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemistry.du.ac.in [chemistry.du.ac.in]

- 17. peptide.com [peptide.com]

- 18. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. merckmillipore.com [merckmillipore.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis and Purification of Boc-N-Me-Orn(Fmoc)-OH

Introduction: The Strategic Importance of N-Methylated Amino Acids

In the landscape of modern peptide chemistry and drug discovery, N-methylated amino acids are indispensable tools for enhancing the therapeutic potential of peptide-based agents. The introduction of a methyl group to the backbone amide nitrogen atom imparts significant conformational constraints and steric hindrance. This modification can profoundly improve a peptide's pharmacological profile by increasing its resistance to enzymatic degradation, enhancing cell permeability, and fine-tuning receptor binding affinity.

Boc-N-Me-Orn(Fmoc)-OH (Nα-Boc-Nα-methyl-Nδ-Fmoc-L-ornithine) is a particularly valuable building block.[1][2] It features an N-terminal methyl group for improved stability and bioavailability, a base-labile Fmoc group on the side chain for orthogonal protection strategies, and an acid-labile Boc group on the N-terminus. This specific arrangement makes it a highly versatile reagent in solid-phase peptide synthesis (SPPS), especially for constructing complex cyclic or branched peptides where side-chain modification is required.[2][3]

This guide provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol for the synthesis and purification of this compound, and insights into the critical control points that ensure a high-purity final product.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of this compound presents a unique chemical challenge: the selective methylation of the α-amino group without affecting the δ-amino group or the carboxylic acid. The most logical and field-proven approach begins with a differentially protected ornithine precursor, Boc-Orn(Fmoc)-OH . The core of the synthesis involves the N-methylation of the α-amino group.

A direct methylation of the secondary amine under the Boc group is difficult. Therefore, a more robust strategy, adapted from the well-established Biron-Kessler and Fukuyama methods, is employed.[4] This involves a temporary protection/activation of the α-amino group to facilitate methylation.

The overall synthetic pathway is as follows:

-

Carboxylic Acid Protection: The carboxylic acid of the starting material, Boc-Orn(Fmoc)-OH, is first protected as a methyl ester to prevent unwanted side reactions during the subsequent basic steps.

-

α-Amine Modification for Methylation: The α-amino group is activated for methylation. This involves removing the Boc group and introducing a 2-nitrobenzenesulfonyl (o-NBS) group. The o-NBS group renders the remaining NH proton acidic and amenable to deprotonation and subsequent methylation.

-

N-Methylation: The sulfonamide is methylated using a suitable methylating agent, such as methyl iodide, in the presence of a mild base.

-

Re-installation of Boc Group: The temporary o-NBS group is selectively removed, and the now-methylated α-amino group is re-protected with the final Boc group.

-

Carboxylic Acid Deprotection: The methyl ester is hydrolyzed under basic conditions to yield the final carboxylic acid product, this compound.

Part 1: Detailed Experimental Protocol for Synthesis

This protocol is designed for advanced chemistry professionals. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Methyl Ester Protection of Boc-Orn(Fmoc)-OH

-

Causality: The carboxylic acid is esterified to prevent it from acting as a nucleophile or being deprotonated in subsequent base-mediated steps. Thionyl chloride in methanol is a classic and efficient method for this transformation.

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| Boc-Orn(Fmoc)-OH | 454.52 | 10.0 | 4.55 g |

| Methanol (MeOH), anhydrous | 32.04 | - | 100 mL |

| Thionyl Chloride (SOCl₂) | 118.97 | 15.0 | 1.1 mL |

Methodology:

-

Suspend Boc-Orn(Fmoc)-OH (4.55 g, 10.0 mmol) in anhydrous methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1 mL, 15.0 mmol) dropwise to the stirred suspension over 15 minutes. Caution: The reaction is exothermic and releases HCl gas.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. The solution should become clear.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC) (Eluent: 10% MeOH in Dichloromethane (DCM)). The product, Boc-Orn(Fmoc)-OMe, will have a higher Rf value than the starting material.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the crude residue in ethyl acetate (150 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the methyl ester, typically as a white solid or viscous oil, which can be used in the next step without further purification.

Step 2-4: N-Methylation via Nosylation/Denosylation

-

Expertise: This multi-step, one-pot sequence is adapted from the robust Fukuyama amine synthesis. The o-NBS group is an excellent activating group that makes the N-H proton acidic enough for deprotonation by a mild base like K₂CO₃, avoiding harsher conditions that could compromise the Fmoc group. Thiophenol is the classic reagent for selectively cleaving the nosyl group.[4]

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| Boc-Orn(Fmoc)-OMe | 468.55 | ~10.0 | From Step 1 |

| Trifluoroacetic Acid (TFA) | 114.02 | - | 25 mL |

| Dichloromethane (DCM) | 84.93 | - | 25 mL |

| 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl) | 221.62 | 11.0 | 2.44 g |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 25.0 | 4.35 mL |

| Methyl Iodide (MeI) | 141.94 | 15.0 | 0.94 mL |

| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.76 g |

| Thiophenol | 110.18 | 15.0 | 1.54 mL |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 12.0 | 2.62 g |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | 100 mL |

Methodology:

-

Boc Deprotection: Dissolve the crude Boc-Orn(Fmoc)-OMe in a 1:1 mixture of DCM/TFA (50 mL) and stir at room temperature for 1 hour. Monitor by TLC until the starting material is consumed. Concentrate the solution in vacuo and co-evaporate with toluene (2 x 30 mL) to remove residual TFA.

-

Nosylation: Dissolve the resulting amine salt in anhydrous DMF (100 mL). Add DIPEA (4.35 mL, 25.0 mmol) and stir for 10 minutes. Add o-NBS-Cl (2.44 g, 11.0 mmol) portion-wise and stir at room temperature for 4-6 hours until TLC analysis confirms the formation of the sulfonamide.

-

Methylation: To the same flask, add K₂CO₃ (2.76 g, 20.0 mmol) followed by methyl iodide (0.94 mL, 15.0 mmol). Stir the reaction mixture at room temperature for 18-24 hours. Monitor the progress by TLC.

-

Nosyl Deprotection & Boc Re-protection: Cool the mixture to 0 °C. Add thiophenol (1.54 mL, 15.0 mmol) and continue stirring. After 1 hour (or upon completion by TLC), add Boc₂O (2.62 g, 12.0 mmol) and allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Pour the reaction mixture into 500 mL of ice-cold water and extract with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield crude Boc-N-Me-Orn(Fmoc)-OMe.

Step 5: Saponification to Final Product

-

Trustworthiness: Saponification with lithium hydroxide is a standard and reliable method for hydrolyzing methyl esters to carboxylic acids under conditions mild enough to preserve both the Boc and Fmoc protecting groups. The reaction endpoint must be carefully monitored to prevent over-running and potential side reactions.

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| Crude Boc-N-Me-Orn(Fmoc)-OMe | 482.57 | ~10.0 | From Step 4 |

| Tetrahydrofuran (THF) | 72.11 | - | 80 mL |

| Water (H₂O) | 18.02 | - | 20 mL |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 15.0 | 0.63 g |

Methodology:

-

Dissolve the crude methyl ester in a mixture of THF (80 mL) and water (20 mL).

-

Add LiOH·H₂O (0.63 g, 15.0 mmol) and stir the mixture at room temperature.

-

Monitor the reaction by TLC or HPLC every 30 minutes. The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, carefully acidify the reaction mixture to pH ~3 with cold 1 M HCl.

-

Extract the product into ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with brine (1 x 100 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude final product.

Part 2: Purification and Characterization

Purification is critical to remove unreacted starting materials, reagents (e.g., thiophenol residue), and any side products. Flash column chromatography is the method of choice.

Purification Workflow

Flash Chromatography Protocol

-

Column Preparation: Prepare a silica gel column using a suitable solvent system. A gradient elution is recommended, starting with a non-polar mixture and gradually increasing polarity.

-

Solvent System: A common system is a gradient of ethyl acetate in hexane. A small amount of acetic acid (0.5%) is often added to the eluent to keep the carboxylic acid protonated and prevent streaking on the column.

-

Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and dry-load the resulting powder onto the column.

-

Elution & Collection: Run the column, collecting fractions. Analyze the fractions by TLC, staining with potassium permanganate or ninhydrin (after heating to deprotect).

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

Characterization and Data Summary

The identity and purity of the final product must be confirmed by standard analytical techniques.

| Property | Expected Value | Source(s) |

| CAS Number | 233688-96-5 | [1] |

| Molecular Formula | C₂₆H₃₂N₂O₆ | [1][5] |

| Molecular Weight | 468.5 g/mol | [1][5] |

| Appearance | White to off-white solid/powder | |

| Purity (HPLC) | ≥98% | |

| Mass Spec (ESI-) | [M-H]⁻ = 467.2 | Calculated |

-

¹H NMR: The spectrum should show characteristic peaks for the Boc group (~1.4 ppm), the Fmoc group (7.2-7.8 ppm), and a singlet for the N-methyl group (~2.8-3.0 ppm).

-

HPLC: A reverse-phase HPLC analysis should show a single major peak, confirming the purity of the compound.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of protecting group chemistry. The strategy outlined in this guide, which leverages a temporary sulfonamide activating group for N-methylation, provides a reliable pathway to this valuable building block. Rigorous purification by flash chromatography and thorough analytical characterization are essential to ensure the high purity required for successful application in peptide synthesis and drug development. This building block's unique orthogonal protection scheme continues to make it a powerful asset for creating next-generation peptide therapeutics.

References

-

PubChem, National Center for Biotechnology Information. Fmoc-N-Me-Orn(Boc)-OH. CID 121233396.[Link]

-

Aapptec Peptides. Fmoc-Orn(Boc)-OH [109425-55-0].[Link]

-

BioCrick. Boc-Orn(Fmoc)-OH | CAS:150828-96-9.[Link]

-

Organic Syntheses. Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids.[Link]

-

ResearchGate. Synthesis of Fmoc-K O (Boc)-OH (1).[Link]

-

Organic Chemistry Portal. Fmoc-Protected Amino Groups.[Link]

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group.[Link]

-

CordenPharma. Mastering Fmoc Solid-Phase Peptide Synthesis with N-alpha-Fmoc-Ndelta-Boc-L-ornithine.[Link]

-

Organic Syntheses. Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal.[Link]

-

Activotec. Fmoc-L-Orn(Boc)-OH.[Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.[Link]

-

MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.[Link]

-

The Royal Society of Chemistry. Supporting Information - Mixed chirality α-helix in a stapled bicyclic and a linear antimicrobial peptide revealed by X-ray crystallography.[Link]

-

Bertin Bioreagent. Boc-Orn(Fmoc)-OH - Biochemicals - CAT N°: 30495.[Link]

-

Aapptec Peptides. Fmoc-D-Orn(Boc)-OH [118476-89-4].[Link]

-

Aapptec Peptides. Boc-Orn(Fmoc)-OH [150828-96-9].[Link]

Sources

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc-N-Me-Orn(Boc)-OH | C26H32N2O6 | CID 121233396 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Boc-N-Me-Orn(Fmoc)-OH

Introduction: The Significance of N-Methylated Amino Acids in Modern Drug Discovery

In the landscape of peptide-based therapeutics and complex molecule synthesis, N-methylated amino acids represent a critical class of building blocks. The strategic incorporation of a methyl group on the alpha-amino nitrogen of an amino acid residue can profoundly influence the resulting peptide's conformational properties, proteolytic stability, and cell permeability. Boc-N-Me-Orn(Fmoc)-OH, or Nα-tert-butyloxycarbonyl-Nα-methyl-Nδ-(9-fluorenylmethoxycarbonyl)-L-ornithine, is a key player in this arena. Its unique trifunctional nature, with two orthogonal protecting groups and a reactive carboxylic acid, offers medicinal chemists and peptide scientists a versatile tool for creating sophisticated molecular architectures, including cyclic peptides and peptidomimetics.[1][2]

This guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven methodologies for researchers, scientists, and drug development professionals. Understanding these fundamental properties is paramount for its effective use in synthesis, ensuring reproducibility, and ultimately, the successful development of novel therapeutics.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physical and chemical characteristics is essential before delving into its solubility and stability.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₂N₂O₆ | [3] |

| Molecular Weight | 468.55 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Structure | Nα-Boc and Nδ-Fmoc protected L-ornithine with Nα-methylation | [3] |

Part 1: Solubility Profile of this compound

The solubility of a protected amino acid is a critical parameter that dictates its handling, dissolution for reactions, and purification strategies. The presence of the bulky, hydrophobic Fmoc and Boc groups, combined with the N-methylation, influences the solubility of this compound in a variety of organic and aqueous solvents.

Qualitative Solubility Assessment

Based on the general principles of "like dissolves like" and empirical data from structurally similar compounds, a qualitative solubility profile can be predicted. The large, nonpolar surface area contributed by the Fmoc and Boc groups suggests good solubility in polar aprotic solvents commonly used in peptide synthesis. Conversely, its zwitterionic character is masked by the protecting groups and the N-methylation, leading to poor solubility in aqueous solutions.

For the non-methylated analog, Boc-Orn(Fmoc)-OH, some solubility data is available:

While this provides a useful starting point, the addition of the N-methyl group can alter the crystal lattice energy and solvation properties, necessitating a direct determination of solubility for this compound.

Quantitative Solubility in Common Laboratory Solvents

The following table summarizes the expected and, where available, reported solubility of this compound in solvents frequently used in synthetic and analytical applications. It is crucial to note that these values can be influenced by factors such as temperature, the purity of the solute, and the water content of the solvent.

| Solvent | Type | Expected Solubility | Rationale & Practical Insights |

| Dimethylformamide (DMF) | Polar Aprotic | High | The most common solvent for solid-phase peptide synthesis (SPPS), DMF is an excellent solvent for most Fmoc-protected amino acids.[5] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | NMP often exhibits even greater solvating power than DMF, particularly for aggregating sequences, making it a suitable alternative.[5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A strong solvent capable of dissolving a wide range of organic molecules. Also useful for preparing concentrated stock solutions.[6] |

| Dichloromethane (DCM) | Nonpolar Aprotic | Moderate to High | Often used in the initial stages of synthesis and for purification. Its lower polarity might result in slightly lower solubility compared to DMF or NMP. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Used in some synthetic protocols, but generally a weaker solvent for protected amino acids than DMF or NMP. |

| Acetonitrile (ACN) | Polar Aprotic | Moderate to Low | Commonly used as a mobile phase component in reverse-phase HPLC. Solubility can be a limiting factor for preparing concentrated solutions. |

| Methanol (MeOH) | Polar Protic | Low | The protic nature of methanol is less effective at solvating the protected amino acid compared to polar aprotic solvents. |

| Water | Polar Protic | Very Low | The hydrophobic protecting groups and the lack of significant charge lead to poor aqueous solubility. |

| Aqueous Buffers (e.g., PBS) | Aqueous | Very Low | Similar to water, solubility is expected to be minimal. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the isothermal shake-flask method is the gold standard. This protocol provides a robust framework for determining the equilibrium solubility of this compound in a chosen solvent.

Objective: To determine the saturation solubility of this compound in a specific solvent at a defined temperature.

Materials:

-

This compound

-

Solvent of interest (HPLC grade)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled environment (e.g., 25 °C) on an orbital shaker.

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed in the thermostatically controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Sample Dilution:

-

Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample by HPLC. A typical method would involve a C18 reverse-phase column with UV detection at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm or 301 nm).

-

Develop a suitable gradient elution method using mobile phases such as water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Caption: Experimental workflow for determining the solubility of this compound.

Part 2: Stability Profile of this compound

The stability of this compound is a critical consideration for its storage, handling, and use in multi-step syntheses. Degradation can lead to the formation of impurities, reducing the yield and purity of the final product. The primary points of lability are the two protecting groups, though other degradation pathways may exist under specific conditions.

Chemical Stability of the Protecting Groups

The Boc and Fmoc groups are designed to be orthogonal, meaning they can be selectively removed under different conditions.[2]

-

Boc (tert-butyloxycarbonyl) Group: The Boc group is labile to acidic conditions.[7] It is typically removed using strong acids like trifluoroacetic acid (TFA). It is generally stable to basic conditions and nucleophiles.

-

Fmoc (9-fluorenylmethoxycarbonyl) Group: The Fmoc group is base-labile and is commonly removed using a solution of a secondary amine, such as 20% piperidine in DMF.[8] It is stable under acidic conditions.

The N-methylation of the alpha-amino group does not significantly alter the fundamental acid/base lability of the Boc and Fmoc protecting groups.

Potential Degradation Pathways

Beyond the intended deprotection, other degradation pathways can occur, particularly during storage in solution or under harsh reaction conditions.

-

Premature Deprotection:

-

Fmoc Group: Traces of basic impurities (e.g., dimethylamine in old DMF) can cause slow removal of the Fmoc group.[5]

-

Boc Group: Exposure to even mildly acidic conditions can lead to partial loss of the Boc group.

-

-

Hydrolysis: The carboxylic acid can potentially form esters in the presence of alcohols under acidic catalysis, though this is generally not a major concern under typical handling conditions.

-

Thermal Degradation: High temperatures can potentially lead to degradation. Some studies have shown that Fmoc groups can be cleaved at elevated temperatures (e.g., 120 °C in DMSO) without the need for a base.[9]

-

Photodegradation: The fluorenyl moiety of the Fmoc group is a chromophore, suggesting potential sensitivity to UV light, especially over prolonged exposure in solution.

Recommendations for Storage and Handling

To ensure the integrity of this compound, the following storage and handling procedures are recommended:

-

Solid Form:

-

In Solution:

Experimental Protocol for a Comprehensive Stability Study

A stability-indicating HPLC method is essential for quantitatively assessing the stability of this compound under various stress conditions. This protocol outlines the steps to develop and execute such a study.

Objective: To evaluate the stability of this compound in solution under different conditions of pH, temperature, and light exposure.

Materials:

-

This compound

-

HPLC grade solvents (e.g., acetonitrile, water)

-

Buffers of various pH values (e.g., pH 2, 7, 9)

-

Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

-

Temperature-controlled chambers/incubators

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

Procedure:

-

Method Development (Stability-Indicating HPLC Method):

-

Develop a reverse-phase HPLC method capable of separating the intact this compound from potential degradation products.

-

A gradient method using a C18 column is typically a good starting point.

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Use a PDA detector to monitor the elution profile at multiple wavelengths to aid in peak identification and purity assessment.

-

The method should be validated for specificity, linearity, accuracy, precision, and robustness.

-

-

Forced Degradation Studies:

-

Prepare solutions of this compound in a suitable solvent system (e.g., ACN/water) at a known concentration.

-

Expose the solutions to the following stress conditions:

-

Acidic: Add HCl to achieve a low pH (e.g., pH 1-2) and heat (e.g., 60 °C).

-

Basic: Add NaOH to achieve a high pH (e.g., pH 12-13) and heat (e.g., 60 °C).

-

Oxidative: Add a low concentration of hydrogen peroxide (e.g., 3%) and keep at room temperature.

-

Thermal: Heat the solution at an elevated temperature (e.g., 60-80 °C).

-

Photolytic: Expose the solution to light in a photostability chamber.

-

-

Analyze samples at various time points by HPLC to monitor the degradation of the parent compound and the formation of degradation products.

-

-

Stability Study under Relevant Conditions:

-

Prepare solutions of this compound in the solvents of interest (e.g., DMF, NMP, DMSO).

-

Store the solutions under different temperature conditions (e.g., room temperature, 4 °C, -20 °C).

-

Analyze the samples by HPLC at regular intervals (e.g., 0, 24, 48, 72 hours, 1 week) to determine the rate of degradation.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point.

-

Identify and, if possible, characterize the major degradation products using techniques like LC-MS.

-

Determine the degradation kinetics (e.g., zero-order, first-order) under each condition.

-

Caption: Workflow for a comprehensive stability study of this compound.

Conclusion

This compound is a valuable and versatile building block in contemporary peptide and medicinal chemistry. A thorough understanding of its solubility and stability is not merely academic but a practical necessity for its successful application. While it is expected to be highly soluble in common polar aprotic solvents like DMF, NMP, and DMSO, empirical determination using the provided protocol is strongly recommended for process optimization. The stability of this compound is governed by the well-defined lability of its orthogonal protecting groups. Adherence to proper storage and handling procedures is crucial to prevent premature deprotection and other degradation pathways. The detailed experimental protocols provided in this guide offer a robust framework for researchers to generate specific solubility and stability data tailored to their unique applications, thereby ensuring the reliable and efficient use of this important synthetic intermediate.

References

-

ChemBK. N-ALPHA-FMOC-N-DELTA-BOC-L-ORNITHINE. Available from: [Link]

-

ResearchGate. Solubility of Fmoc protected amino acids used in Project C. Available from: [Link]

-

AAPPTec. Solvents for Solid Phase Peptide Synthesis. Available from: [Link]

-

PubChem. Fmoc-N-Me-Orn(Boc)-OH. National Center for Biotechnology Information. Available from: [Link]

-

AAPPTec. Fmoc-Orn(Boc)-OH [109425-55-0]. Available from: [Link]

-

ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Available from: [Link]

-

ResearchGate. Fmoc cleavage in different solvents after 15 min at 120 °C. Available from: [Link]

-

CHIMIA. Thermal Cleavage of the Fmoc Protection Group. Available from: [Link]

-

PubMed Central. Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Available from: [Link]

-

ResearchGate. Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?. Available from: [Link]

-

Agilent. Analysis of Amino Acids by HPLC. Available from: [Link]

-

MDPI. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available from: [Link]

-

LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

-

Agilent. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available from: [Link]

-

PubMed. Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives. Available from: [Link]

-

Journal of Biomolecular Techniques. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Fmoc-N-Me-Orn(Boc)-OH | C26H32N2O6 | CID 121233396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chembk.com [chembk.com]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | MDPI [mdpi.com]

- 9. chimia.ch [chimia.ch]

- 10. Boc-Orn(Fmoc)-OH | Amino Acids 1 | CAS 150828-96-9 | Buy Boc-Orn(Fmoc)-OH from Supplier InvivoChem [invivochem.com]

Orthogonal protection strategy of Boc-N-Me-Orn(Fmoc)-OH.

An In-depth Technical Guide to the Orthogonal Protection Strategy of Boc-N-Me-Orn(Fmoc)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of advanced peptide synthesis, the strategic use of orthogonally protected amino acids is paramount for the construction of complex, modified, and cyclic peptides. The non-proteinogenic amino acid Nα-tert-Butoxycarbonyl-Nα-methyl-Nδ-(9-fluorenylmethoxycarbonyl)-L-ornithine (this compound) represents a uniquely versatile building block. It combines the acid-labile Boc group for temporary N-terminal protection, the base-labile Fmoc group for robust side-chain protection, and an N-methylated backbone for enhanced proteolytic stability and conformational control. This guide provides a comprehensive exploration of the orthogonal protection strategy inherent to this molecule, detailing the chemical principles, step-by-step experimental protocols for selective deprotection, and the strategic implications for modern peptide drug development.

The Principle of Orthogonality: A Foundation of Modern Peptide Synthesis

The power of modern solid-phase peptide synthesis (SPPS) lies in the concept of orthogonality—the ability to selectively remove one class of protecting groups under specific conditions while other classes remain intact.[][] This allows for precise, stepwise control over the synthetic process, enabling the construction of complex peptide architectures that would otherwise be inaccessible. The most prevalent orthogonal system in SPPS is the Fmoc/tBu strategy, which pairs a base-labile Nα-Fmoc group for temporary protection during chain elongation with acid-labile tert-butyl (tBu) based groups for permanent side-chain protection.[][3]

The molecule this compound cleverly inverts this common paradigm. Here, the Boc group protects the α-amino group, while the Fmoc group protects the δ-amino side chain of ornithine. This arrangement is intentionally designed for specific synthetic goals where the N-terminus is temporarily blocked while the side chain is reserved for later, post-elongation modifications.

Deconstructing the Building Block: this compound

The utility of this molecule stems from the distinct properties of its constituent parts.

-

Nα-Boc Group (tert-Butoxycarbonyl): An acid-labile protecting group. Its role here is to protect the α-amino group during the coupling of the C-terminus of this amino acid to a resin or another peptide fragment. It is removed using acids like trifluoroacetic acid (TFA).[][4]

-

Nα-Methyl Group: The methylation of the backbone amide nitrogen is a critical modification in medicinal chemistry.[5] This modification imparts significant steric hindrance, which can disrupt secondary structures and, crucially, protect the adjacent peptide bond from enzymatic degradation, thereby improving the peptide's in vivo stability and bioavailability.[5][6] However, this steric bulk also presents challenges during peptide coupling reactions.[6][7]

-

Ornithine (Orn): A non-proteinogenic amino acid with a δ-amino group on its side chain.[8] This side-chain amine provides a versatile handle for a wide range of modifications, including the formation of lactam bridges for peptide cyclization, the attachment of labels, or conjugation to other molecules.[9][10]

-

Nδ-Fmoc Group (9-Fluorenylmethoxycarbonyl): A base-labile protecting group. By placing the Fmoc group on the ornithine side chain, it is rendered stable to the acidic conditions required to remove the Nα-Boc group.[11] It can be selectively removed later in the synthesis using a mild base, typically piperidine, to unmask the δ-amino group for further modification.[][3]

The IUPAC name for this compound is (2S)-2-[tert-butoxycarbonyl(methyl)amino]-5-[(9H-fluoren-9-ylmethoxy)carbonylamino]pentanoic acid.[12]

The Orthogonal Deprotection Workflow in Practice

The core of the strategy lies in the differential lability of the Boc and Fmoc groups. A researcher can choose which amine to deprotect based on the desired synthetic outcome, as illustrated below.

Protocol 1: Selective Nδ-Fmoc Group Removal for Side-Chain Modification

This protocol is employed when the peptide backbone synthesis is complete, and the goal is to modify the ornithine side chain while the peptide remains on the solid support.

Principle: The Fmoc group is cleaved via a base-catalyzed β-elimination mechanism. A secondary amine base, like piperidine, abstracts a proton from the C9 position of the fluorenyl ring, leading to the elimination of dibenzofulvene and the release of the free amine.[]

Experimental Protocol:

-

Resin Swelling: Swell the peptide-resin (1 eq) in N,N-dimethylformamide (DMF) (approx. 10 mL/g resin) for 30-60 minutes in a suitable reaction vessel.

-

Solvent Removal: Drain the DMF from the resin.

-

Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the suspension at room temperature for 5-10 minutes.[13]

-

Drain: Drain the deprotection solution. The dibenzofulvene byproduct has a characteristic UV absorbance, which can be used for reaction monitoring.[]

-

Second Deprotection (Optional but Recommended): Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-20 minutes to ensure complete removal.

-

Washing: Drain the solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine and byproducts.

-

Final Wash: Perform final washes with dichloromethane (DCM) (3 times) and methanol (3 times) before drying the resin under vacuum if proceeding to a subsequent non-SPPS step, or proceed directly to the next on-resin step (e.g., cyclization).

| Parameter | Condition | Purpose |

| Reagent | 20% (v/v) Piperidine in DMF | Cleavage of the base-labile Fmoc group |

| Temperature | Room Temperature | Mild conditions to prevent side reactions |

| Time | 15-30 minutes (total) | Sufficient for complete deprotection |

| Washing Solvent | DMF, DCM | Removal of excess reagents and byproducts |

Protocol 2: Selective Nα-Boc Group Removal for Peptide Chain Elongation

This protocol is used to deprotect the N-terminus to allow for the coupling of the next amino acid in the sequence.

Principle: The Boc group is removed by acidolysis. A strong acid, like TFA, protonates the carbonyl oxygen or the ether oxygen of the carbamate, weakening the C-O bond and leading to the release of the free amine, carbon dioxide, and a stable tert-butyl cation.[]

Experimental Protocol:

-

Resin Swelling: Swell the peptide-resin (1 eq) in DCM for 30 minutes.

-

Pre-wash: Drain the DCM and add a solution of 20-50% (v/v) TFA in DCM. Agitate for 2-3 minutes and drain.[4][13]

-

Deprotection: Add a fresh solution of 20-50% TFA in DCM and agitate at room temperature for 20-30 minutes. The Nδ-Fmoc group is stable under these conditions.[11]

-

Washing (Acid Removal): Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

-

Neutralization: To prepare for the subsequent coupling step, neutralize the resulting N-terminal ammonium salt. Wash the resin with a solution of 5% (v/v) N,N-diisopropylethylamine (DIPEA) in DMF (2 times, 2 minutes each).

-

Final Wash: Wash the resin thoroughly with DMF (3-5 times) to remove excess base. The resin is now ready for the next coupling cycle.

| Parameter | Condition | Purpose |

| Reagent | 20-50% (v/v) TFA in DCM | Cleavage of the acid-labile Boc group |

| Temperature | Room Temperature | Standard condition for Boc removal |

| Time | 20-30 minutes | Ensures complete deprotection |

| Neutralization | 5% DIPEA in DMF | Prepares the N-terminus for coupling |

Synthetic Challenges and Advanced Coupling Strategies

The primary challenge when using this compound arises from the N-methylated α-amino group.

-

Steric Hindrance: The N-methyl group significantly increases steric bulk and reduces the nucleophilicity of the secondary amine after Boc deprotection. This makes the subsequent coupling of the next amino acid inefficient and slow.[6][7]

-

Side Reactions: N-methylated residues can increase the propensity for diketopiperazine formation, especially at the dipeptide stage, leading to chain termination.[6][14]

To overcome these challenges, specialized coupling reagents and conditions are required. Standard carbodiimide activators like DIC are often insufficient.

| Coupling Reagent | Class | Key Advantages for N-Methylated Residues | Reference |

| HATU / HCTU | Aminium/Uronium Salt | Highly reactive, forms activated esters rapidly. Generally effective. | [15] |

| PyAOP / PyBOP | Phosphonium Salt | Known to be highly effective for sterically hindered couplings, including N-methylated amino acids. | [6][15] |

| BTC (Triphosgene) | Phosgene Derivative | Forms highly reactive amino acid chlorides in situ, overcoming steric hindrance. Requires careful handling. | [6] |

A recommended coupling protocol for the amino acid following the deprotection of this compound would involve using 4 equivalents of the Fmoc-amino acid, 4 equivalents of HATU, and 8 equivalents of DIPEA in DMF, with an extended coupling time of 1-2 hours.[15] Monitoring the coupling reaction with a qualitative test like the bromophenol blue test is highly advisable, as the standard ninhydrin test does not work for secondary amines.[15]

Strategic Applications in Drug Development

The unique orthogonal arrangement of this compound enables several advanced applications critical to modern drug discovery.

On-Resin Lactam Cyclization

Peptide cyclization is a key strategy to improve receptor affinity, selectivity, and stability. The ornithine side chain is ideal for forming lactam (amide) bridges.

Development of Peptidomimetics with Enhanced Properties

The incorporation of N-methylated amino acids is a proven strategy to create peptidomimetics with drug-like properties.[5] By using this compound, researchers can introduce this stability-enhancing feature at a specific point in the peptide sequence while retaining the ability to modify the ornithine side chain for further optimization, such as attaching polyethylene glycol (PEG) chains or other pharmacokinetic modifiers.

Conclusion

This compound is a sophisticated and powerful building block for advanced peptide synthesis. Its unique orthogonal protection scheme, which inverts the typical Fmoc/tBu strategy, provides researchers with exceptional control over complex synthetic pathways. While the presence of the N-methyl group introduces synthetic challenges that require optimized coupling protocols, the benefits—enhanced proteolytic stability and access to side-chain modifications—are substantial. Mastering the orthogonal deprotection and coupling strategies associated with this reagent unlocks the ability to create highly stable, cyclic, and conjugated peptides, paving the way for the next generation of peptide-based therapeutics.

References

-

Solid-phase synthesis and characterization of N-methyl-rich peptides. (2006). ResearchGate. Available at: [Link]

- Ornithine Derivatives in Medicinal Chemistry: Synthesis and Applications.

- Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry.

-

Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. Available at: [Link]

- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.

-

Fmoc-N-Me-Orn(Boc)-OH. PubChem. Available at: [Link]

-

Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. (2023). Bioorganic Chemistry. Available at: [Link]

-

N-Terminal Deprotection - Fmoc removal. AAPPTec. Available at: [Link]

- Methods for Removing the Fmoc Group. Springer.

-

The Role of Boc-Orn(Fmoc)-OH in Pharmaceutical Research: From Building Blocks to Therapeutic Potential. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

- Synthesis of Poly-N-Methylated Peptides Against Malaria. (2024).

-

Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. (1998). The Journal of Organic Chemistry. Available at: [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

- Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Thieme Chemistry.

-

Liquid-phase Fmoc deprotection of Fmoc-Lys(Boc)-OH in DMF at room... (2020). ResearchGate. Available at: [Link]

-

Unusual Amino Acids: Ornithine. (2025). LifeTein. Available at: [Link]

-

Synthesis of Arginine-Containing Peptides through Their Ornithine Analogs. (1964). Journal of the American Chemical Society. Available at: [Link]

Sources

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. books.rsc.org [books.rsc.org]

- 8. lifetein.com [lifetein.com]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Fmoc-N-Me-Orn(Boc)-OH | C26H32N2O6 | CID 121233396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. renyi.hu [renyi.hu]

- 15. peptide.com [peptide.com]

An In-Depth Technical Guide on the Core Mechanism of Action of Boc and Fmoc Protecting Groups

Introduction: The Imperative for Controlled Reactivity in Peptide Synthesis

In the intricate process of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. This necessitates the strategic and temporary masking of reactive functional groups to prevent unintended side reactions.[1][2][3] Protecting groups are the cornerstone of this control, enabling the stepwise and regiospecific formation of peptide bonds.[2][] This guide provides a comprehensive exploration of the two most influential α-amino protecting groups in modern peptide chemistry: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. We will delve into the mechanistic underpinnings of their application and cleavage, offering field-proven insights for researchers, scientists, and drug development professionals.

The Principle of Orthogonality: A Tale of Two Chemistries

The success of a peptide synthesis strategy hinges on the concept of orthogonality, wherein different protecting groups can be selectively removed under distinct, non-interfering conditions.[2][5][6] The Boc and Fmoc strategies epitomize this principle, representing two divergent yet complementary chemical philosophies.[][8] The Boc group, a classic in the field, is cleaved by acid, while the more contemporary Fmoc group is removed by a mild base.[2][8] This fundamental difference dictates the entire synthetic approach, including the choice of resin, side-chain protecting groups, and cleavage cocktails.[][9][10]

Part 1: The Boc Protecting Group - A Legacy of Acid-Labile Chemistry

The tert-butyloxycarbonyl (Boc) group has been a workhorse in peptide synthesis for decades. Its utility lies in its stability to a wide range of reaction conditions, coupled with its facile removal under moderately acidic conditions.[11][12]

The Mechanism of Boc Protection

The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[11][13][14][15] The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[11][13][16] While the reaction can proceed without a base, the presence of a base such as sodium hydroxide, sodium carbonate, or triethylamine is often employed to deprotonate the amino group, thereby increasing its nucleophilicity.[11][14] The resulting tert-butyl carbonate is a good leaving group, which subsequently breaks down into carbon dioxide and tert-butanol, driving the reaction to completion.[11][13]

The Mechanism of Boc Deprotection: An Acid-Catalyzed Cascade

The cleavage of the Boc group is an acid-catalyzed process, most commonly accomplished with trifluoroacetic acid (TFA).[8][14][15] The mechanism involves a sequence of steps initiated by the protonation of the carbamate's carbonyl oxygen by the acid.[14][16][17] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a highly stable tert-butyl cation and a transient carbamic acid intermediate.[14][17] The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide and liberating the free amine of the peptide chain.[11][14][15]

A potential complication during Boc deprotection is the propensity of the liberated tert-butyl cation to alkylate nucleophilic side chains, such as those of tryptophan and methionine.[12] To mitigate these side reactions, scavengers like anisole or thioanisole are often included in the deprotection cocktail.[12]

The Boc/Bzl Strategy: A Quasi-Orthogonal Approach

In the classic Boc strategy for solid-phase peptide synthesis (SPPS), the temporary Nα-Boc protection is complemented by more permanent side-chain protecting groups, typically based on benzyl (Bzl) ethers, esters, or carbamates.[2] These benzyl-based groups are stable to the repetitive TFA treatments required for Boc removal but are cleaved by a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), during the final cleavage of the peptide from the resin.[2][8] This difference in acid lability provides a workable, albeit not strictly orthogonal, protection scheme.[6][10]

Visualizing the Boc Deprotection Mechanism

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Experimental Protocol: Boc Deprotection in SPPS

A standard protocol for the removal of the Boc group during solid-phase peptide synthesis is as follows:[18]

-

Suspend the resin-bound peptide in dichloromethane (DCM).

-

Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[14]

-

Agitate the mixture at room temperature for 20-30 minutes.[14]

-

Filter the resin and wash thoroughly with DCM to remove the cleaved Boc group and excess TFA.

-